molecular formula C4H5N3O2 B1453354 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid CAS No. 815588-93-3

1-Methyl-1H-1,2,4-triazole-5-carboxylic acid

Cat. No. B1453354
M. Wt: 127.1 g/mol
InChI Key: RALLMKCACFMPNR-UHFFFAOYSA-N
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Description

1-Methyl-1H-1,2,4-triazole-5-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a derivative of the 1,2,4-triazole family, which is known for its versatile biological activities .


Synthesis Analysis

Methyl-1H-1,2,4-triazole-3-carboxylate, a similar compound, can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . This compound is utilized as a precursor for preparing the nucleoside analogue, Ribavirin . The synthesis of 1,2,4-triazoles generally involves a multicomponent reaction of aryl hydrazines, paraformaldehyde, NH4OAc, and alcohols .


Chemical Reactions Analysis

Triazole compounds, including 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid, are known for their ability to undergo a variety of chemical reactions. For instance, they can participate in multicomponent reactions involving aryl hydrazines, paraformaldehyde, NH4OAc, and alcohols to produce 1,5-disubstituted and 1-aryl 1,2,4-triazoles .

Scientific Research Applications

The 1,2,4-triazole derivatives, including 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid, represent a significant class of five-membered heterocyclic compounds. These derivatives are of great importance due to their structural versatility, allowing for diverse biological activities. Recent studies have highlighted the synthesis, biological evaluation, and potential uses of these compounds, reflecting their importance in pharmaceuticals, materials science, and organic chemistry.

Pharmacological Potential

1,2,4-Triazole derivatives have been extensively studied for their broad range of pharmacological activities. They demonstrate potent antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. This pharmacological diversity is attributed to the triazole ring's ability to interact with various biological targets, making these derivatives valuable scaffolds in drug discovery and development (Ferreira et al., 2013).

Synthetic Routes and Chemical Modifications

The advancement in synthetic methodologies for 1,2,4-triazole derivatives has been a focal point of research. Various synthetic routes, including eco-friendly procedures, have been developed to enhance the efficiency of synthesizing these compounds. These methodologies aim to improve reaction conditions, yield, and the environmental impact of chemical syntheses. Notably, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged as a pivotal strategy for constructing 1,2,4-triazole scaffolds, facilitating the development of novel derivatives with enhanced biological activities (Kaushik et al., 2019).

Material Science and Corrosion Inhibition

Beyond pharmacological applications, 1,2,4-triazole derivatives have shown promise in materials science, particularly as corrosion inhibitors for various metals. These compounds effectively protect metal surfaces against corrosion, highlighting their potential in industrial applications. The mechanisms of action involve interaction with metal surfaces to form protective layers, significantly reducing corrosion rates and enhancing the longevity of metal components (Hrimla et al., 2021).

Proton-Conducting Membranes

In the field of energy, 1,2,4-triazole derivatives, particularly those based on 1-vinyl-1,2,4-triazole, have been identified as promising materials for developing proton-conducting membranes for fuel cells. These membranes exhibit high thermal and electrochemical stability, high ionic conductivity under anhydrous conditions, and excellent mechanical properties, making them suitable for high-temperature fuel cell applications (Prozorova & Pozdnyakov, 2023).

properties

IUPAC Name

2-methyl-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-7-3(4(8)9)5-2-6-7/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALLMKCACFMPNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679691
Record name 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-1,2,4-triazole-5-carboxylic acid

CAS RN

815588-93-3
Record name 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Methyl-1H-1,2,4-triazole (1.19 g) was dissolved in THF (15 ml) and cooled to −78° C. under nitrogen. A 1.6M solution of butyllithium in hexane (9.4 ml) was added dropwise. The solution was stirred for 1.5 h at −78° C., then the solution was treated with solid carbon dioxide (2 g). After 30 min at −78° C. the solution was allowed to warm to RT and stirred overnight. The reaction was quenched with water (1 ml) and the solvent was decanted off. To the residue was added ethyl acetate (20 ml) and water (20 ml). The solvent was removed in vacuo and the residue was dried in a vacuum oven for 1 day (50° C.) to give the title compound (1.61 g) as a white solid.
Quantity
1.19 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.4 mL
Type
solvent
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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